N-(3,4-dimethoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O6S/c1-31-19-10-9-15(12-20(19)32-2)26-21(29)14-35-25-27-22-17-7-3-4-8-18(17)34-23(22)24(30)28(25)13-16-6-5-11-33-16/h3-4,7-10,12,16H,5-6,11,13-14H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHHGFAVPASXTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4CCCO4)OC5=CC=CC=C53)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound's molecular formula is , with a molecular weight of 477.6 g/mol. Its structure features a benzofuro-pyrimidine core with functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 477.6 g/mol |
| CAS Number | 900002-98-4 |
Antimicrobial Activity
Research indicates that derivatives of benzofuro-pyrimidines exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, demonstrating its potential as an antibacterial agent. For instance, studies have highlighted similar compounds that possess activity against Staphylococcus aureus and Escherichia coli , suggesting that this compound may share these properties due to its structural similarities .
Anticancer Properties
The compound's structural components are reminiscent of known anticancer agents. Research into related benzofuro derivatives has revealed their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Preliminary studies suggest that this compound may exhibit similar anticancer effects.
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds with benzofuro and pyrimidine moieties have been reported to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines . The specific compound under study may influence inflammatory pathways, although detailed studies are needed to confirm this activity.
Case Studies
- Antibacterial Efficacy : A study on related compounds highlighted their effectiveness against multi-drug resistant strains of bacteria. The findings suggested that modifications in the benzofuro structure could enhance antibacterial activity .
- Cancer Cell Line Studies : In vitro studies using cancer cell lines demonstrated that similar compounds induced apoptosis in a dose-dependent manner. This suggests that this compound might also have potential as an anticancer agent .
Research Findings
Recent investigations into the biological activities of related compounds have provided insights into their mechanisms of action:
- Mechanism of Action : Studies indicate that compounds with similar structures can interact with DNA or RNA synthesis pathways, leading to inhibited growth of cancer cells .
- Synergistic Effects : Some research suggests that combining this compound with other therapeutic agents can enhance overall efficacy against resistant bacterial strains and cancer cells .
Scientific Research Applications
Structural Characteristics
The compound has the following molecular attributes:
- Molecular Formula : C21H25N3O5S2
- Molecular Weight : 463.6 g/mol
The structure features a benzofuro[3,2-d]pyrimidine core linked to a thioether and an acetamide group. The presence of the methoxy groups on the phenyl ring enhances its lipophilicity and may influence its biological activity.
Research indicates that compounds with similar structures exhibit a range of biological activities. Key areas of interest include:
1. Anticancer Properties
- Compounds related to N-(3,4-dimethoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide have been studied for their ability to inhibit cancer cell proliferation. For instance, compounds with similar structural motifs have shown efficacy in targeting specific signaling pathways involved in tumor growth.
2. Enzyme Inhibition
- The compound may act as an inhibitor for various enzymes linked to cancer progression and bacterial virulence. Inhibitory effects on the Type III secretion system (T3SS), which is crucial for bacterial pathogenicity, have been noted in related compounds.
Synthesis Pathways
The synthesis of this compound typically involves multi-step synthetic routes:
- Formation of the Benzofuro[3,2-d]pyrimidine Core : This involves cyclization reactions that establish the fused ring structure.
- Introduction of Functional Groups : The methoxy groups are introduced through methylation reactions.
- Thioether and Acetamide Coupling : The final steps involve the formation of the thioether linkage and acetamide group through nucleophilic substitution reactions.
Case Studies
Several studies provide insights into the biological activities of compounds similar to this compound:
Anticancer Activity : A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cell proliferation and survival.
Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Heterocycle: Benzofuropyrimidinones (target compound) and thienopyrimidines (e.g., ) exhibit similar π-conjugated systems but differ in electronic properties. Thieno cores (sulfur-containing) may enhance lipophilicity compared to oxygen-rich benzofuro cores.
Substituent Effects :
- The tetrahydrofuran-2-ylmethyl group in the target compound introduces polarity, likely improving aqueous solubility compared to lipophilic substituents like isopentyl or benzyl .
- Electron-withdrawing groups (e.g., CF₃ in ) may stabilize the acetamide linkage, whereas electron-donating groups (e.g., methoxy in the target compound) could enhance resonance effects.
Acetamide Modifications: The 3,4-dimethoxyphenyl group in the target compound provides steric bulk and hydrogen-bonding capacity, contrasting with smaller groups (e.g., 3-methoxyphenyl in ). Thiazolidinone-linked acetamides (e.g., ) show distinct reactivity due to the thioxo group, which may influence biological targeting.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
The synthesis of structurally analogous benzofuropyrimidinone derivatives typically involves sequential coupling reactions. For example, thioacetamide-linked quinazolinones are synthesized via nucleophilic substitution of a halogenated pyrimidine core with a thiol-containing intermediate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Key steps include:
- Core functionalization : Introducing the tetrahydrofuran-methyl group via alkylation or Mitsunobu reaction.
- Thioether formation : Reacting a 2-mercaptobenzofuropyrimidinone with a bromoacetamide derivative.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Q. How should researchers characterize this compound for structural validation?
Comprehensive characterization involves:
- NMR spectroscopy : Confirm substituent connectivity via ¹H and ¹³C NMR, focusing on aromatic protons (δ 6.5–8.5 ppm), thioether (C-S, δ 2.5–3.5 ppm), and carbonyl signals (C=O, δ 165–175 ppm) .
- HRMS : Verify molecular weight (e.g., calculated [M+H]⁺ 567.18 vs. observed 567.17) to confirm stoichiometry .
- FTIR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S-C=O at ~1250 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values, 1–256 µg/mL) .
- Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR) via fluorescence polarization assays .
- Cytotoxicity : Evaluate in cancer cell lines (e.g., MCF-7) using MTT assays, ensuring IC₅₀ values are compared to reference inhibitors like doxorubicin .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored?
- Substituent variation : Replace the tetrahydrofuran-methyl group with cyclopentyl or benzyl moieties to assess steric/electronic effects on target binding .
- Bioisosteric replacement : Substitute the thioether with sulfone (-SO₂-) to enhance metabolic stability while retaining activity .
- Pharmacophore mapping : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify critical hydrogen bonds (e.g., between the pyrimidinone carbonyl and kinase active sites) .
Q. What computational approaches are effective for predicting pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME can estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
- Molecular dynamics (MD) : Simulate ligand-protein binding stability (e.g., 100 ns MD runs in GROMACS) to validate docking poses .
- Metabolite identification : Use GLORY or Meteor software to predict Phase I/II metabolism sites (e.g., demethylation of methoxyphenyl groups) .
Q. How should contradictory bioactivity data between assays be resolved?
- Orthogonal validation : Re-test conflicting results using alternative assays (e.g., switch from MTT to CellTiter-Glo for cytotoxicity) .
- Purity verification : Re-analyze compound purity via HPLC (C18 column, acetonitrile/water gradient) to rule out degradation products .
- Target engagement studies : Use cellular thermal shift assays (CETSA) to confirm direct target binding .
Q. What strategies optimize metabolic stability without compromising activity?
- Introducing electron-withdrawing groups : Fluorination of the phenyl ring reduces oxidative metabolism (e.g., 4-F substitution increases t₁/₂ in liver microsomes) .
- Blocking labile sites : Replace the 3,4-dimethoxyphenyl group with a 3,4-difluorophenyl moiety to prevent demethylation .
- Prodrug design : Mask polar groups (e.g., acetamide) as esters to enhance oral bioavailability .
Key Methodological Considerations
- Synthetic reproducibility : Maintain inert atmospheres (N₂/Ar) during thioether formation to prevent oxidation .
- Assay controls : Include vehicle (DMSO) and reference compound controls in bioactivity studies to normalize data .
- Data transparency : Publish full spectral data (NMR, HRMS) and crystallographic coordinates (if available) to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
